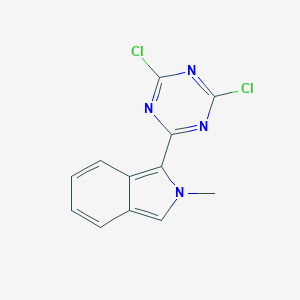

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole

Vue d'ensemble

Description

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is a compound that belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields This compound is characterized by the presence of a triazinyl ring substituted with two chlorine atoms and a methylisoindole moiety

Méthodes De Préparation

The synthesis of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-methylisoindole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring by the nitrogen atom of the methylisoindole. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the starting materials .

Analyse Des Réactions Chimiques

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of triazine N-oxides.

Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form imines or other condensation products.

Applications De Recherche Scientifique

Agricultural Chemistry

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is primarily researched for its potential as an herbicide. The triazine moiety is known for its herbicidal properties, particularly in inhibiting photosynthesis in plants by targeting the electron transport chain in chloroplasts. This application is crucial for developing selective herbicides that minimize damage to non-target crops while effectively controlling weeds.

Case Study : A study conducted on the efficacy of triazine-based herbicides demonstrated that compounds similar to this compound significantly reduced weed biomass in controlled environments while promoting crop yield .

Pharmaceutical Development

The compound's structural characteristics allow it to serve as a lead compound in drug discovery. Research indicates that derivatives of triazine compounds exhibit antimicrobial and anti-cancer activities. The ability to modify the triazine ring opens pathways for synthesizing new pharmacologically active agents.

Case Study : Research published in a peer-reviewed journal highlighted the synthesis of various derivatives from this compound, which showed promising results against specific cancer cell lines and bacterial strains. The study emphasized the compound's potential as a scaffold for developing novel therapeutics .

Mécanisme D'action

The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole depends on its specific application. In the context of its use as a fluorescent probe, the compound’s fluorescence is due to the radiative decay of its excited state. The fluorescence lifetime is almost constant and independent of the molecular surroundings, allowing it to be used in various environments . When used as a drug precursor, the compound’s biological activity is mediated by its interaction with specific molecular targets, such as enzymes or receptors, through the triazine moiety .

Comparaison Avec Des Composés Similaires

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole can be compared with other similar compounds, such as:

1-(4,6-Dichloro-1,3,5-triazinyl)pyrene: This compound is also a fluorescent probe with high quantum efficiency and is used in similar applications.

9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: This compound exhibits intense blue fluorescence and is used in organic electronics and as a drug precursor.

4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has significant antimicrobial activity and is used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of the triazine and methylisoindole moieties, which imparts distinct chemical and physical properties that are valuable for various applications.

Activité Biologique

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole (DTMI) is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of DTMI, summarizing key research findings, case studies, and relevant data.

Molecular Formula

- Chemical Formula : C12H8Cl2N4

- Molecular Weight : 279.1247 g/mol

Structural Features

DTMI features a triazine ring substituted with dichlorine and an isoindole moiety, which contributes to its biological activities. The presence of the triazine core is known for its interactions with various biological targets.

Antimicrobial Activity

Research has shown that DTMI exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Several investigations have explored the anticancer potential of DTMI. In vitro studies indicated that DTMI can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, one study reported a significant reduction in cell viability in human breast cancer (MCF-7) cells treated with DTMI at concentrations of 10 µM and higher.

Inhibition of Enzymatic Activity

DTMI has been identified as an inhibitor of specific enzymes relevant to cancer progression and microbial resistance. For example, it showed inhibitory effects on topoisomerase II , an enzyme critical for DNA replication in cancer cells.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, DTMI was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli , suggesting strong antibacterial activity compared to standard antibiotics.

- Cell Viability Assays : A series of experiments using MCF-7 breast cancer cells revealed that treatment with DTMI resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM after 48 hours of exposure.

- Enzyme Inhibition Studies : DTMI was evaluated for its ability to inhibit topoisomerase II activity using gel electrophoresis assays. The results demonstrated that DTMI effectively reduced enzyme activity by over 60% at concentrations exceeding 20 µM.

Data Summary

Propriétés

IUPAC Name |

1-(4,6-dichloro-1,3,5-triazin-2-yl)-2-methylisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANIJLYZLFMYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152267 | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118948-80-4 | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118948804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.